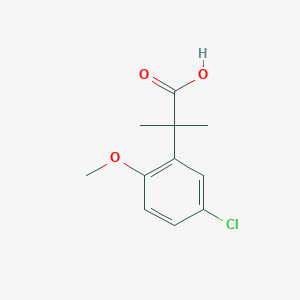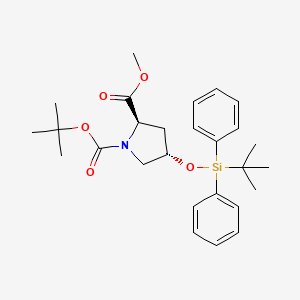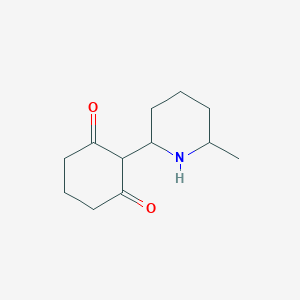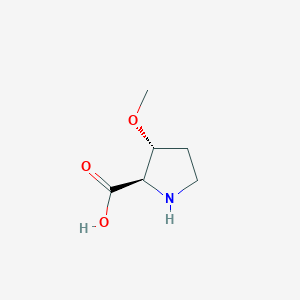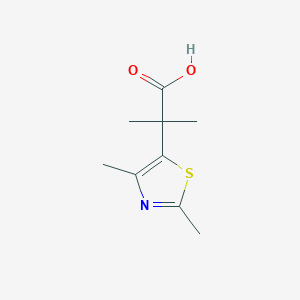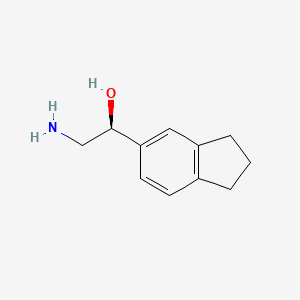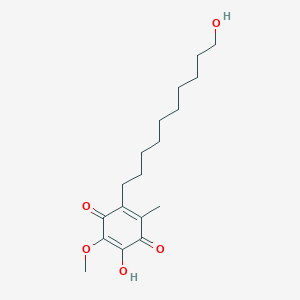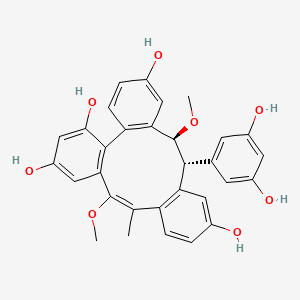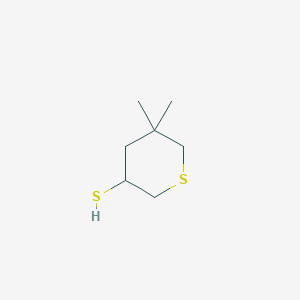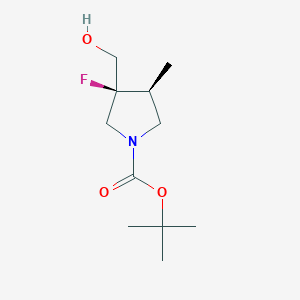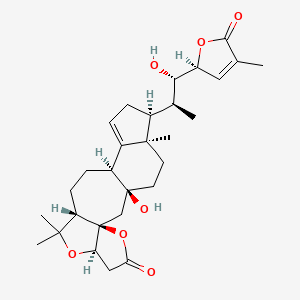
KadcoccilactoneE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KadcoccilactoneE is a chemical compound that has garnered significant interest in recent years due to its unique properties and potential applications in various fields. It is a lactone, a type of cyclic ester, which is known for its stability and reactivity. The compound’s structure and functional groups make it a versatile candidate for numerous chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of KadcoccilactoneE typically involves the lactonization of diols. One common method is the oxidative lactonization of diols using copper/nitroxyl catalysts under mild reaction conditions with ambient air as the oxidant . Another method involves the use of iron carbonyl compounds bearing cyclopentadienone ligands, which catalyze dehydrogenative diol lactonization reactions using acetone as both the solvent and hydrogen acceptor .
Industrial Production Methods
Industrial production of this compound can be scaled up using these catalytic methods, ensuring high yield and purity. The use of air-stable catalysts and green chemistry principles, such as using ambient air as the oxidant, makes the process environmentally friendly and cost-effective.
化学反応の分析
Types of Reactions
KadcoccilactoneE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are commonly used.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted lactones depending on the nucleophile used
科学的研究の応用
KadcoccilactoneE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its stability and reactivity make it useful in studying enzyme-catalyzed reactions.
Industry: Used in the production of polymers and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of KadcoccilactoneE involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes that catalyze lactonization reactions, leading to the formation of various biologically active compounds. The compound’s reactivity allows it to participate in multiple pathways, making it a versatile tool in biochemical research.
類似化合物との比較
Similar Compounds
- Butenolides
- 5,6-Dihydropyran-2-ones
- 3,4-Dihydropyran-2-ones
- Phthalides
- Benzofuranones
- Isochromanones
- Coumarins
- Isocoumarins
Uniqueness
KadcoccilactoneE stands out due to its unique combination of stability and reactivity. Unlike some similar compounds, it can undergo a wide range of chemical reactions under mild conditions, making it highly versatile for various applications.
特性
分子式 |
C29H40O7 |
|---|---|
分子量 |
500.6 g/mol |
IUPAC名 |
(1S,3R,7R,10S,13S,17S,18R)-1-hydroxy-17-[(1S,2S)-1-hydroxy-1-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]propan-2-yl]-9,9,18-trimethyl-4,8-dioxapentacyclo[11.7.0.03,7.03,10.014,18]icos-14-en-5-one |
InChI |
InChI=1S/C29H40O7/c1-15-12-20(34-25(15)32)24(31)16(2)17-6-7-18-19-8-9-21-26(3,4)35-22-13-23(30)36-29(21,22)14-28(19,33)11-10-27(17,18)5/h7,12,16-17,19-22,24,31,33H,6,8-11,13-14H2,1-5H3/t16-,17-,19-,20-,21-,22+,24-,27+,28-,29+/m0/s1 |
InChIキー |
NBZDXWQJHKPYOE-YNXOXTBNSA-N |
異性体SMILES |
CC1=C[C@H](OC1=O)[C@H]([C@@H](C)[C@@H]2CC=C3[C@@]2(CC[C@]4([C@H]3CC[C@@H]5[C@]6(C4)[C@@H](CC(=O)O6)OC5(C)C)O)C)O |
正規SMILES |
CC1=CC(OC1=O)C(C(C)C2CC=C3C2(CCC4(C3CCC5C(OC6C5(C4)OC(=O)C6)(C)C)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


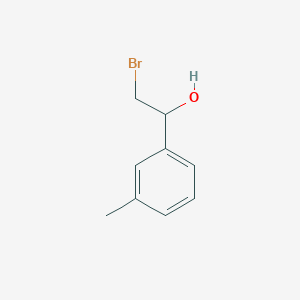
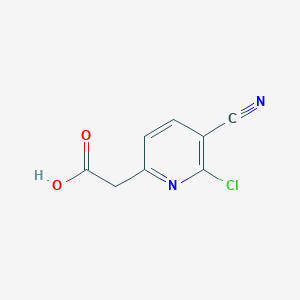
![4-Bromo-7-chlorothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B13060443.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylpiperidin-4-yl)acetic acid](/img/structure/B13060447.png)
